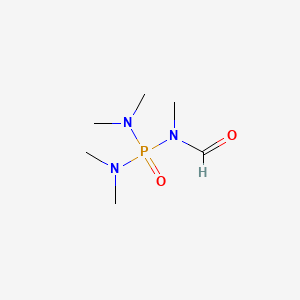
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, is a specialized chemical compound known for its unique structure and properties. This compound is characterized by the presence of a formamide group attached to a phosphinyl moiety, which is further substituted with bis(dimethylamino) and N-methyl groups. It is used in various scientific and industrial applications due to its reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, typically involves the reaction of dimethylamine with a suitable phosphinylating agent under controlled conditions. One common method includes the use of dimethylaminophosphine oxide as a precursor, which reacts with formamide in the presence of a catalyst to yield the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinyl compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in regulating various biochemical functions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylformamide: A simpler formamide derivative used as a solvent and reagent in organic synthesis.
Phosphine Oxides: Compounds with similar phosphinyl groups but different substituents.
N,N-Dimethylformamide: Another formamide derivative with distinct chemical properties.
Uniqueness
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, is unique due to its combination of formamide and phosphinyl groups, which imparts distinct reactivity and functional properties. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
20583-06-6 |
|---|---|
Fórmula molecular |
C6H16N3O2P |
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methylformamide |
InChI |
InChI=1S/C6H16N3O2P/c1-7(2)12(11,8(3)4)9(5)6-10/h6H,1-5H3 |
Clave InChI |
OSMFUMBKUUHDQG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(C)C)N(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

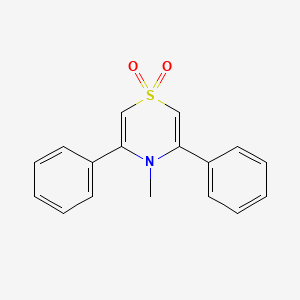
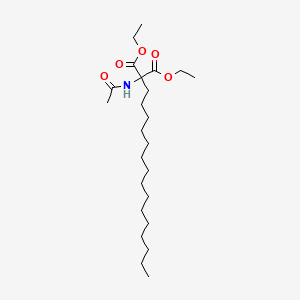
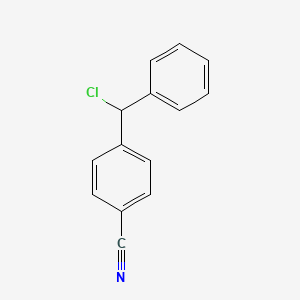
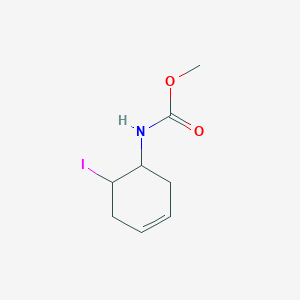
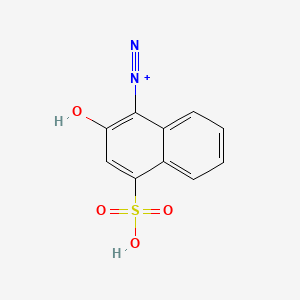
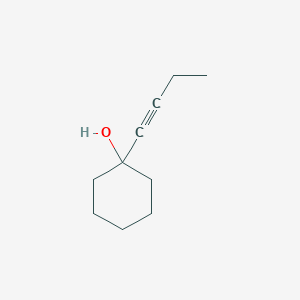
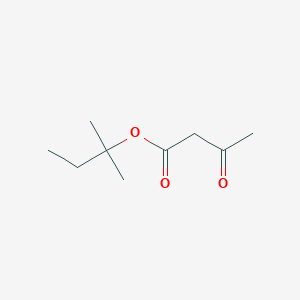

![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
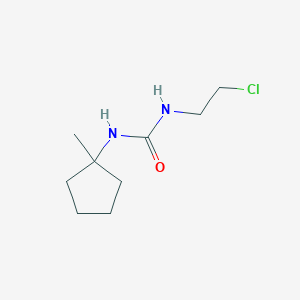
![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
